
2-Amino-4-bromo-3,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-bromo-3,5-dichlorobenzamide is an organic compound with the molecular formula C7H5BrCl2N2O It is a derivative of benzamide, characterized by the presence of amino, bromo, and dichloro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3,5-dichlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzoyl chloride and 4-bromoaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The resulting product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-bromo-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The bromo substituent allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in an inert atmosphere.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different degrees of hydrogenation.
Coupling: Complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
2-Amino-4-bromo-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-bromo-3,5-dichlorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of amino, bromo, and dichloro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,5-dichlorobenzamide
- 2-Amino-4-chloro-3,5-dibromobenzamide
- 2-Amino-4-iodo-3,5-dichlorobenzamide
Uniqueness
2-Amino-4-bromo-3,5-dichlorobenzamide is unique due to the specific combination of substituents on the benzene ring. The presence of both bromo and dichloro groups provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H5BrCl2N2O |
|---|---|
Peso molecular |
283.93 g/mol |
Nombre IUPAC |
2-amino-4-bromo-3,5-dichlorobenzamide |
InChI |
InChI=1S/C7H5BrCl2N2O/c8-4-3(9)1-2(7(12)13)6(11)5(4)10/h1H,11H2,(H2,12,13) |
Clave InChI |
UQFAPVHQCVMQBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Cl)Br)Cl)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)
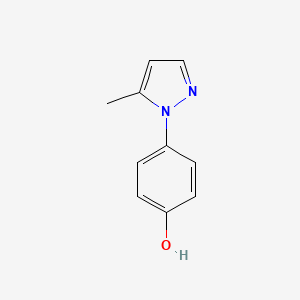

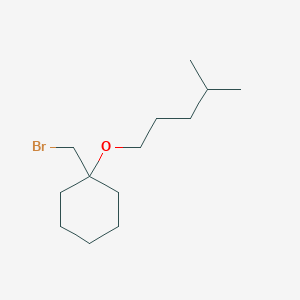


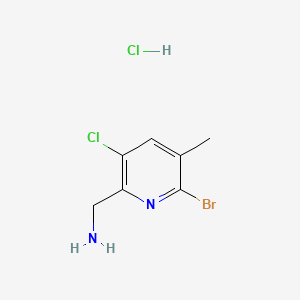
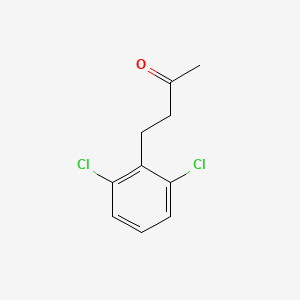

![N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine](/img/structure/B13617991.png)

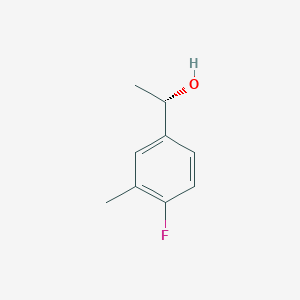
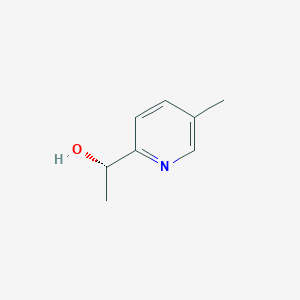
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid](/img/structure/B13618005.png)
